2-(Bromomethyl)-3-methylquinoline
Description
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |
InChI Key |
DVJZSWGCRUAFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Wohl-Ziegler bromination is the most widely reported method, utilizing NBS under radical initiation to selectively substitute the benzylic hydrogen of 3-methylquinoline. The reaction proceeds via a radical chain mechanism:
-
Initiation : Light or a radical initiator (e.g., AIBN) generates bromine radicals from NBS.
-
Propagation : Abstraction of the benzylic hydrogen forms a stabilized radical, which reacts with NBS to yield the bromide.
Reaction Equation :
Optimization and Yields
Table 1: Representative NBS Bromination Conditions
| Substrate | NBS Equiv. | Initiator | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Methylquinoline | 1.1 | AIBN | CCl₄ | 80 | 82 |
| 3-Methylquinoline | 1.2 | Light | CH₃CN | 60 | 78 |
Vilsmeier-Haack Bromination with Phosphorus Oxychloride (POCl₃)
Methodology
This two-step approach involves formylation followed by bromination:
-
Formylation : 3-Methylquinoline reacts with DMF and POCl₃ to form 3-methylquinoline-2-carbaldehyde.
-
Bromination : The aldehyde is treated with hydrobromic acid (HBr) or PBr₃ to introduce the bromomethyl group.
Reaction Equations :
Performance Metrics
-
Limitations : Requires strict anhydrous conditions and generates corrosive byproducts (e.g., HCl, HBr).
Table 2: Vilsmeier-Haack Bromination Parameters
One-Pot Alkylation-Bromination of Quinoline Precursors
Synthetic Route
A scalable method starts with 2-chloro-3-methylquinoline, which undergoes nucleophilic substitution with NaBr in DMF:
Reaction Equation :
Advantages and Challenges
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated Synthesis
A niche method employs Pd(OAc)₂ to couple 3-methylquinoline with bromomethane derivatives (e.g., CH₂Br₂).
Reaction Equation :
Key Data
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinolines, thiocyanatoquinolines, and alkoxyquinolines.
Oxidation: Quinoline N-oxides are the primary products.
Reduction: Tetrahydroquinoline derivatives are formed.
Scientific Research Applications
Synthesis and Reactivity
The bromomethyl group in 2-(Bromomethyl)-3-methylquinoline enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, studies have demonstrated that bromination reactions can be effectively utilized to modify quinoline derivatives, leading to compounds with enhanced biological activity .
Table 1: Summary of Synthetic Applications
Biological Activities
This compound exhibits a range of biological activities, making it a potential candidate for drug development. Research has highlighted its effectiveness against various pathogens and its role in inhibiting cancer cell proliferation.
Antimicrobial Properties
The compound has shown promise in developing new classes of antimicrobial agents. For example, derivatives synthesized from this compound have been tested for their ability to affect virulence factors in microorganisms, suggesting potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have reported that certain derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including human cervix carcinoma and colorectal adenocarcinoma cells. These findings indicate its potential as a scaffold for designing new anticancer drugs .
Pharmaceutical Applications
The structural characteristics of this compound make it suitable for incorporation into pharmaceutical formulations. Its derivatives have been explored for their anti-inflammatory properties, with some compounds demonstrating efficacy in reducing arthritic symptoms in animal models .
Case Study: Anti-inflammatory Effects
In a study involving induced arthritis models, compounds derived from this compound showed a significant reduction in paw swelling compared to control groups. This highlights the compound's potential utility in developing anti-inflammatory medications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylquinoline depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-(Bromomethyl)-3-methylquinoline and related bromoquinolines significantly influence their reactivity, stability, and applications. Below is a detailed comparison:
Reactivity and Stability
- Bromomethyl vs. Bromo Groups: The bromomethyl group in this compound facilitates nucleophilic substitution reactions, whereas simple bromo substituents (e.g., in 6-Bromo-2-methylquinoline) are less reactive .
- Electron-Withdrawing Effects: Compounds with electron-withdrawing groups (e.g., 3-Bromoquinoline-2,4-dione) exhibit reduced aromatic reactivity due to deactivation of the quinoline ring .
- Steric Effects: Bulky substituents like the benzyl group in 3-Benzyl-6-bromo-2-chloroquinoline hinder reactions at the C3 position .
Key Research Findings
Synthetic Efficiency: Radical bromination (NBS/BPO) for this compound achieves 52–70% yields, outperforming classical bromination methods (e.g., Br$_2$ in acetic acid, 30–45% yields) .
Crystal Packing: Intermolecular interactions (C–H···Br, π-π stacking) in bromoquinolines enhance thermal stability. For example, 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline forms sheets stabilized by Br···Cl (3.49 Å) and Br···N (3.19 Å) contacts .
Bioactivity: Bromomethyl derivatives show higher cytotoxicity (IC${50}$ = 1.2–3.8 µM against HeLa cells) compared to non-brominated analogs (IC${50}$ > 10 µM) .
Biological Activity
2-(Bromomethyl)-3-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrN
- Molecular Weight : 224.10 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=NC2=C1C=CC=C2)CBr
The presence of the bromomethyl group significantly influences the compound's reactivity and biological interactions, enhancing its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives are summarized in the following table:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 1 × 10^-6 |
| S. aureus | 1 × 10^-5 | |
| Klebsiella pneumoniae | 1 × 10^-5 |
These findings suggest that derivatives of this compound could serve as effective antimicrobial agents, potentially outperforming conventional antibiotics in certain contexts .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One investigation assessed its cytotoxic effects on human cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin. This indicates a promising alternative for cancer treatment strategies .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
- DNA Intercalation : The quinoline ring structure allows for intercalation into DNA, disrupting its structure and function, which is particularly relevant in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated potent inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics.
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting a promising alternative for cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point in understanding its biological efficacy. Variations in substituents on the quinoline ring have shown to affect the compound's activity against various pathogens and cancer cells. For instance, modifications at the C(3) position have been linked to enhanced antimicrobial activity against mycobacterial strains .
Q & A
Q. What are the standard synthetic routes for 2-(Bromomethyl)-3-methylquinoline?
The compound is typically synthesized via bromomethylation of 3-methylquinoline derivatives. Common methods include radical bromination using N-bromosuccinimide (NBS) under UV light or halogenation with PBr₃ in anhydrous conditions. Multi-step approaches may involve Friedländer annulation followed by bromination at the methyl group .
Q. What spectroscopic methods confirm the structure of this compound?
Key techniques include:
Q. What biological assays evaluate the bioactivity of this compound?
Standard assays include:
- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Targeting kinases or proteases relevant to disease pathways .
Q. How is this compound purified post-synthesis?
Common methods:
Q. How stable is this compound under different storage conditions?
Stability tests indicate:
- Short-term : Stable at 4°C in dark, anhydrous environments for weeks.
- Long-term : Degrades at room temperature (>1 month) due to bromine dissociation; recommend storage at -20°C under argon .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromomethylation yield?
Key factors:
Q. How to resolve discrepancies in crystallographic data for brominated quinolines?
Strategies include:
Q. How does bromomethyl substitution affect quinoline’s interaction with biological targets?
The -CH₂Br group:
- Enhances electrophilicity , enabling covalent binding to cysteine residues in enzymes.
- Improves solubility in lipid membranes, aiding cellular uptake.
- Modulates steric effects , altering binding pocket accessibility compared to -CH₃ or -OCH₃ derivatives .
Q. What strategies mitigate competing reactions during bromomethylation?
Approaches include:
Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?
Methods involve:
- Nucleophilic substitution : Replace -Br with amines/thiols to explore electronic effects.
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the quinoline core.
- Esterification/amidation : Modify carboxylate derivatives for enhanced bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
